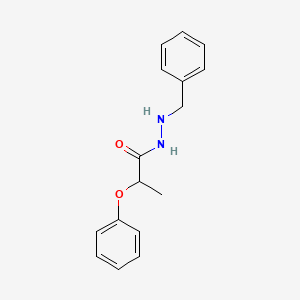![molecular formula C12H11BrFNO2S2 B13373381 4-bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B13373381.png)
4-bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 2nd position, and a thienyl group attached to the ethyl chain of the benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide typically involves multi-step reactions. One common method includes the following steps:
Bromination and Fluorination: The starting material, benzenesulfonamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Thienyl Group Introduction: The thienyl group is introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Final Assembly: The final step involves the attachment of the ethyl chain to the benzenesulfonamide structure, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluoroaniline: Shares the bromine and fluorine substitution pattern but lacks the sulfonamide and thienyl groups.
2-Bromo-4-fluoroaniline: Similar structure but with different substitution positions.
4-Bromo-2-fluorobenzonitrile: Contains a nitrile group instead of the sulfonamide.
Uniqueness
4-Bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide is unique due to the combination of its bromine, fluorine, sulfonamide, and thienyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C12H11BrFNO2S2 |
|---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrFNO2S2/c13-9-3-4-12(11(14)8-9)19(16,17)15-6-5-10-2-1-7-18-10/h1-4,7-8,15H,5-6H2 |
InChI-Schlüssel |
WUOPZMQQDCDQTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CCNS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate](/img/structure/B13373299.png)
![3-(1-benzofuran-2-yl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373305.png)
![5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13373313.png)
![N-[2-(cycloheptylamino)-1-methyl-2-oxoethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B13373314.png)

![4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B13373323.png)
![N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B13373332.png)
![N-(2,4-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B13373342.png)
![1-Acetyl-4-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B13373345.png)
![1-(2,4-Dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone](/img/structure/B13373352.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373366.png)
![6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373375.png)
![4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13373386.png)

